molecular formula C11H11ClO3 B1410987 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride CAS No. 1989983-11-0

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride

Cat. No.: B1410987
CAS No.: 1989983-11-0
M. Wt: 226.65 g/mol
InChI Key: HAHAXBVDNPTUFK-UHFFFAOYSA-N
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Description

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is a specialized acyl chloride derivative featuring a β-keto ester backbone substituted with a 2-methoxyphenyl group at the γ-position. Its molecular formula is C₁₁H₁₁ClO₃, with a molecular weight of 226.66 g/mol. The compound’s structure combines a reactive acyl chloride group (-COCl) with a ketone (-CO-) and an aromatic methoxy substituent (-OCH₃), making it a versatile intermediate in organic synthesis, particularly for constructing heterocycles, pharmaceuticals, or polymers .

The 2-methoxyphenyl group introduces steric and electronic effects: the methoxy group’s electron-donating nature enhances the aromatic ring’s stability while influencing the reactivity of the adjacent carbonyl and acyl chloride groups. This compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions involving methoxyphenyl precursors and β-keto acyl chlorides .

Properties

IUPAC Name

4-(2-methoxyphenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-10-5-3-2-4-8(10)6-9(13)7-11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHAXBVDNPTUFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Friedel-Crafts Acylation with Succinic Anhydride

The key step involves condensing 2-methoxybenzene (o-methoxyphenol) with succinic anhydride in the presence of a Lewis acid (e.g., aluminum chloride) and dichlorobenzene as the solvent.

Reaction Conditions :

  • Lewis Acid : Aluminum chloride (2.05–2.3 equivalents relative to succinic anhydride).
  • Solvent : Dichlorobenzene (3–15 times the weight of 2-methoxybenzene).
  • Temperature : -20°C to 20°C.
  • Molar Ratio : Succinic anhydride (0.8–1.1 equivalents per 2-methoxybenzene).

This yields 4-(2-methoxyphenyl)-4-oxobutyric acid (intermediate), which is purified via crystallization.

Example Data :

Parameter Value
Yield (anisole base) ~95%
Purity >88% (via NMR/HPLC)

Acid Chloride Formation via Thionyl Chloride

The intermediate acid is converted to the target acid chloride using thionyl chloride (SOCl₂):

Procedure :

  • Reaction : 4-(2-methoxyphenyl)-4-oxobutyric acid is refluxed with excess SOCl₂ (2–3 equivalents) at 80°C for 2 hours.
  • Workup : Excess SOCl₂ is removed under reduced pressure, and the residue is crystallized from nonpolar solvents (e.g., hexane).

Optimization :

  • Prolonged reflux (>2 hours) avoids residual acid.
  • Purity : >90% (confirmed by Cl⁻ titration).

Experimental Data and Optimization

Key Challenges :

  • Isomer Formation : Using 2-methoxybenzene may yield minor regioisomers (e.g., 3-methoxyphenyl derivatives), necessitating careful chromatography.
  • Lewis Acid Sensitivity : Moisture degrades AlCl₃; reactions require anhydrous conditions.

Scalability :

Analytical Characterization

Spectroscopic Data :

  • ¹H-NMR (CDCl₃) :
    • δ 2.80 (t, J = 6.6 Hz, 2H, CH₂-CO), 3.88 (s, 3H, OCH₃), 6.94–7.96 (m, 4H, aromatic).
  • IR : 1710 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Physical Properties :

Property Value
Melting Point 147–148°C
Molecular Formula C₁₁H₁₁ClO₃

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: 3-Oxo-4-(2-methoxyphenyl)butanoic acid.

    Reduction: 3-Hydroxy-4-(2-methoxyphenyl)butanol.

    Substitution: 3-Oxo-4-(2-methoxyphenyl)butanamide or 3-Oxo-4-(2-methoxyphenyl)butanoate.

Scientific Research Applications

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular pathways involved include:

    Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of new bonds.

    Intermediate Formation: Formation of tetrahedral intermediates during the reaction.

    Product Release: Elimination of chloride ion and formation of the final product.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-oxo-4-(2-methoxyphenyl)butanoyl chloride, we compare it with structurally or functionally related acyl chlorides and β-keto esters. Key parameters include reactivity, substituent effects, applications, and safety profiles.

Structural and Functional Analogues

Compound Structure Key Features Applications Safety
This compound C₁₁H₁₁ClO₃ Reactive acyl chloride; 2-methoxyphenyl enhances stability and modulates reactivity. Synthesis of methoxy-substituted heterocycles and drug intermediates. Corrosive; releases HCl on hydrolysis. Handle with PPE .
4-Chloro-3-oxobutanoyl chloride C₄H₄Cl₂O₂ (CAS 41295-64-1) Chlorine substituent at γ-position; highly reactive due to electron-withdrawing Cl. Precursor for agrochemicals and β-keto ester derivatives. H411: Toxic to aquatic life; requires strict containment .
Butanoyl chloride C₄H₇ClO (CAS 141-75-3) Simple linear acyl chloride; no aromatic or ketone groups. Production of esters, amides, and plasticizers (e.g., trihexyl citrate esters). Highly flammable; causes severe burns .
3-Oxo-4-(4-bromophenyl)butanoyl derivatives C₁₀H₈BrO₃ (e.g., compound 9b ) Bromine substituent at para-position; steric hindrance reduces reactivity. Chiral building blocks for antibiotics and asymmetric catalysis. Bromine increases toxicity; requires halogen-handling protocols .

Reactivity and Substituent Effects

  • Acyl Chloride Reactivity: The reactivity of acyl chlorides generally follows the order: butanoyl chloride > 4-chloro-3-oxobutanoyl chloride > this compound. The electron-donating methoxy group in the latter reduces electrophilicity at the carbonyl carbon compared to chlorine or bromine substituents, slowing nucleophilic acyl substitution reactions .
  • Steric and Electronic Modulation: Methoxyphenyl vs. Chlorine: The 2-methoxyphenyl group provides steric shielding and resonance stabilization, unlike the electron-withdrawing chlorine in 4-chloro-3-oxobutanoyl chloride. This makes the former less reactive toward nucleophiles but more thermally stable . Aromatic Substitution Position: Para-substituted analogues (e.g., 4-bromophenyl derivatives) exhibit lower steric hindrance than ortho-substituted methoxyphenyl compounds, favoring faster reaction kinetics .

Biological Activity

3-Oxo-4-(2-methoxyphenyl)butanoyl chloride, an acyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article reviews its antibacterial, antifungal, and antiviral properties, along with its potential applications in drug development.

  • Molecular Formula : C11_{11}H11_{11}ClO2_2
  • Molecular Weight : Approximately 210.66 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. Notable findings include:

  • Effective Against :
    • Escherichia coli
    • Staphylococcus aureus

In vitro studies have demonstrated a minimum inhibitory concentration (MIC) indicating its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

The compound has also shown promising antifungal activity, particularly against:

  • Candida albicans

This suggests potential applications in treating fungal infections, which are often resistant to conventional antifungal agents.

Antiviral Properties

Preliminary studies indicate that this compound may possess antiviral properties, although further research is needed to elucidate its mechanism of action and efficacy against specific viral pathogens.

The mechanism of action for this compound primarily involves its reactivity as an acyl chloride. This allows it to form covalent bonds with nucleophiles, which can disrupt essential biological processes in microorganisms. The compound's reactivity underlines its utility in organic synthesis and potential interactions within biological systems.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsObserved EffectsReference
AntibacterialE. coliSignificant inhibition
AntibacterialS. aureusSignificant inhibition
AntifungalC. albicansSignificant inhibition

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-methoxyphenylacetic acid with oxalyl chloride, often facilitated by a catalyst such as dimethylformamide under anhydrous conditions. This method is optimized for yield and purity through techniques like distillation or recrystallization.

In industrial applications, this compound can serve as a precursor for developing novel antimicrobial agents and other pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 3-Oxo-4-(2-methoxyphenyl)butanoyl chloride, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH3_3) and the carbonyl signals (δ ~170–200 ppm for the acyl chloride). Assign splitting patterns to resolve overlapping peaks in the aromatic region .
  • Infrared (IR) Spectroscopy : Identify the C=O stretch of the acyl chloride (~1800 cm1^{-1}) and the ketone (~1700 cm1^{-1}). Compare with analogous compounds like butyryl chloride (IR data in ).
  • Mass Spectrometry : Use high-resolution MS to confirm the molecular ion (C11_{11}H11_{11}ClO3_3) and fragmentation patterns, referencing thermochemical data from NIST .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Acylation : Start with 2-methoxyphenylacetic acid, undergo Friedel-Crafts acylation with chloroacetyl chloride, followed by oxidation to introduce the ketone moiety. Monitor intermediates via TLC .
  • Purification : Use fractional distillation under reduced pressure (due to sensitivity to moisture) and recrystallization in anhydrous solvents like dry dichloromethane .
  • Yield Optimization : Control stoichiometry of chlorinating agents (e.g., PCl5_5) and reaction temperature (<0°C) to minimize side reactions .

Advanced Research Questions

Q. What advanced crystallographic methods resolve structural ambiguities in this compound, particularly in cases of disorder or twinning?

  • Methodological Answer :

  • Single-Crystal X-Ray Diffraction : Use SHELX suite (SHELXL for refinement) to model disorder in the methoxyphenyl group. Apply TWIN/BASF commands for twinned crystals .
  • Dynamic Disorder Analysis : Employ variable-temperature crystallography (100–300 K) to distinguish static vs. dynamic disorder, as demonstrated for similar aryl ketones .
  • Validation Tools : Cross-validate with PLATON’s ADDSYM to check for missed symmetry .

Q. How can researchers reconcile contradictory reactivity data in nucleophilic acyl substitution reactions involving this compound?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Perform time-resolved 1H^1H-NMR to track intermediates. For example, competing reactions with amines may favor ketone enolization over acyl chloride substitution under basic conditions .
  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Dielectric constant impacts the stability of transition states .
  • Computational Validation : Use DFT (e.g., Gaussian) to model transition states and compare activation energies for competing pathways .

Q. What experimental strategies mitigate thermal decomposition during calorimetric studies of this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Conduct under inert gas (N2_2) with heating rates ≤2°C/min to identify exothermic decomposition events (~150–200°C) .
  • Adiabatic Calorimetry : Use Phi-TEC II to measure heat flow under controlled pressure, referencing safety data for butanoyl chloride analogs .
  • Stabilization Additives : Introduce radical scavengers (e.g., BHT) to inhibit autoxidation of the methoxyphenyl group during prolonged heating .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound in medicinal chemistry?

  • Methodological Answer :

  • Scaffold Modification : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH3_3) substituents, synthesizing analogs via parallel synthesis .
  • Biological Assay Design : Test acyl chloride derivatives as prodrugs (e.g., hydrolyzing to carboxylic acids in vivo) using enzymatic hydrolysis assays (e.g., esterase-mediated) .
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate substituent Hammett constants (σ\sigma) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-4-(2-methoxyphenyl)butanoyl chloride
Reactant of Route 2
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3-Oxo-4-(2-methoxyphenyl)butanoyl chloride

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